6,7-Dichloroquinoxaline
Overview
Description
6,7-Dichloroquinoxaline (6,7-DCQ) is an organic compound that is a member of the quinoxaline family. It is a colorless, odorless, and water-soluble compound, and it has a wide range of applications in the scientific research field. 6,7-DCQ has been used as a reagent in organic synthesis, as a fluorescent probe, as a fluorescent dye, as a fluorescent indicator, and as a chromogenic substrate. Its unique properties make it an attractive compound for use in lab experiments.
Scientific Research Applications
Antibacterial Activity : Compounds such as 6,7-bis[3-(4-substitutedphenyl)-4-oxo-thiazolidin-2-ylideneamino]quinoxaline-2,3 (1H,4H)-diones have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria (Pawar & Bhise, 2008).
Fluorescent Whiteners : 6-acetamido-2-substituted quinoxaline derivatives have been used as fluorescent whiteners for polyester fibers, enhancing their brightness (Rangnekar & Tagdiwala, 1986).
Electroluminescent Copolymers : Deep-red electroluminescent donor-acceptor copolymers based on 6,7-dichloroquinoxaline have shown potential for efficient, low-cost, and environmentally friendly LED applications (Gao et al., 2017).
Anticancer Chemotherapy : Quinoxaline 1,4-di-N-oxides have been studied for their potential as hypoxia-selective agents in anticancer chemotherapy (Monge et al., 1995).
Anti-inflammatory Agents : Novel dichloroquinoxaline CXCR receptor antagonists have been found effective in inhibiting IL-8-induced neutrophil chemotaxis, suggesting their use as anti-inflammatory agents for neutrophil-mediated inflammatory diseases (2000).
Synthesis of Derivatives : A two-step sequence has been developed for synthesizing disubstituted 6,7-dichloro-1,2,3,4-tetrahydroquinoxalines without blocking reactive centers (Fu et al., 2015).
COVID-19 Treatment Potential : Chloroquine, a related compound, has been explored for its potential in treating COVID-19 patients based on previous antiviral research experiments (Touret & de Lamballerie, 2020).
DNA Topoisomerase IB Inhibitors : Indolizinoquinoxaline-5,12-dione derivatives have been investigated as novel DNA topoisomerase IB inhibitors, inhibiting human tumor cell growth and serving as a pharmacophore in anti-cancer drug design (Shen et al., 2010).
Mechanism of Action
Target of Action
6,7-Dichloroquinoxaline, also known as DCQX, is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
The compound interacts with its targets by binding to the glycine site of the NMDA receptor, thereby inhibiting the receptor’s function . This inhibition is reversed or attenuated by the addition of glycine . The compound’s ability to selectively bind to the strychnine-insensitive glycine binding sites suggests a relatively high affinity for these sites .
Pharmacokinetics
Given its molecular weight of 23104 , it is likely to have good bioavailability.
Safety and Hazards
Future Directions
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on developing newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Biochemical Analysis
Biochemical Properties
6,7-Dichloroquinoxaline is an antagonist at the NMDA glutamate receptor glycine site . It interacts with enzymes such as ACHE, BCHE, CES1, GRIN1, Gria1, Grik1, and Grin2a . The nature of these interactions involves competitive antagonism, which means this compound competes with other molecules for binding to these enzymes .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the NMDA glutamate receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly the NMDA glutamate receptor . It acts as a competitive antagonist, meaning it competes with other molecules for binding to the receptor . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Given its role as a competitive antagonist at the NMDA glutamate receptor, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .
Metabolic Pathways
It is known to interact with several enzymes, suggesting that it may be involved in multiple metabolic pathways
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
properties
IUPAC Name |
6,7-dichloroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWRUWYXLAQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348649 | |
Record name | 6,7-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19853-64-6 | |
Record name | 6,7-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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